molecular formula C13H15BrO2 B7944197 4-Bromo-2-(cyclohexyloxy)benzaldehyde

4-Bromo-2-(cyclohexyloxy)benzaldehyde

Cat. No.: B7944197
M. Wt: 283.16 g/mol
InChI Key: RZCOHOVRXLXYTO-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclohexyloxy)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the para position and a cyclohexyloxy group at the ortho position relative to the aldehyde functional group. These compounds are typically intermediates in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions for pharmaceuticals, agrochemicals, or materials science applications .

Properties

IUPAC Name

4-bromo-2-cyclohexyloxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCOHOVRXLXYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Formylation of Brominated Cyclohexyloxybenzenes

Reaction Optimization and Catalytic Systems

Catalyst Selection for Etherification

Etherification efficiency hinges on base and solvent choices:

BaseSolventTemperature (°C)Yield (%)Source Citation
K₂CO₃DMF8072
Cs₂CO₃Acetonitrile9068
NaHTHF6065

Potassium carbonate in DMF emerges as optimal, balancing reactivity and cost. Cesium carbonate, while effective, is less economical for large-scale applications.

Formylation Conditions

Formylation via Vilsmeier-Haack or Gattermann-Koch reactions is less common due to competing side reactions. Instead, the use of DMF as a formyl donor in the presence of POCl₃ (Vilsmeier reagent) is noted in CN103025696B, achieving 38–45% yields for analogous structures. For 4-bromo-2-(cyclohexyloxy)benzaldehyde, this method would require stringent moisture control to prevent hydrolysis of intermediates.

Industrial-Scale Production Challenges

Purification and Crystallization

Industrial protocols prioritize yield and purity. The patent CN117142931A highlights crystallization using heptane or hexane to isolate intermediates. For the final product, chromatographic purification is avoided in favor of solvent swaps (e.g., switching from THF to heptane) to induce crystallization, reducing costs.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Hydroxybenzaldehyde routeHigh purity intermediates; ScalableMulti-step process; Solvent-intensive65–72
Direct formylationFewer steps; Faster reaction timesLow yields; Sensitivity to moisture38–45
Reductive amination (analog)Compatible with diverse substratesRequires specialized catalysts50–60

The hydroxybenzaldehyde route remains preferred for industrial applications due to reliability, despite its complexity. Direct formylation offers rapid access but suffers from moderate yields and sensitivity to reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-(cyclohexyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(cyclohexyloxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclohexyloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and cyclohexyloxy group can also influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

A. Alkoxy Substituents

  • Cyclohexyloxy vs. Methoxy/Ethoxy Groups: 4-Bromo-2-(4-methoxybenzyl)benzaldehyde (3t): Exhibits a methoxybenzyl group, yielding 67% in synthesis. Its ¹H NMR shows a singlet at δ 10.20 (aldehyde proton) and a methoxy resonance at δ 3.77 . NMR data indicate similar aldehyde proton shifts (δ ~10.20) . Cyclohexyloxy Group: The cyclohexyloxy moiety in 4-Bromo-2-(cyclohexyloxy)benzaldehyde introduces significant steric hindrance, which may slow reaction kinetics but enhance stability against oxidation compared to smaller alkoxy groups.

B. Halogen Substituents

  • Bromine vs. Chlorine/Fluorine: 4-Bromo-2-(3-chlorophenoxy)benzaldehyde: The chloro group increases electrophilicity at the para position, facilitating nucleophilic substitution. However, it may reduce solubility in polar solvents . 4-Fluoro-2-(4-methoxybenzyl)benzaldehyde (3u): Fluorine’s electron-withdrawing effect enhances aldehyde reactivity, as seen in higher yields (72%) compared to brominated analogs . 4-Bromo-2-(trifluoromethoxy)benzaldehyde: The trifluoromethoxy group (-OCF₃) strongly withdraws electrons, stabilizing the aldehyde group and enabling high yields (84–93%) in Pd-catalyzed arylations .

C. Hydroxy and Methoxy Derivatives :

  • 4-Bromo-2-hydroxybenzaldehyde: Lacking an alkoxy group, this compound is more reactive in condensation reactions but less stable under acidic conditions. It is used in biochemical research due to its phenolic moiety .

Spectroscopic and Physicochemical Properties

NMR Shifts (¹H and ¹³C) :

  • Aldehyde Proton : δ ~10.20 in CDCl₃ for most analogs, indicating minimal electronic perturbation from substituents .
  • Aromatic Protons : Ortho-substituted bromine causes deshielding (δ 7.40–7.70), while alkoxy groups shield adjacent protons (δ 6.82–7.05) .
  • ¹³C NMR : Aldehyde carbons resonate at δ ~190–191, with aromatic carbons influenced by substituent electronegativity .

Thermal Stability :

  • Trifluoromethoxy and chlorophenoxy derivatives exhibit higher thermal stability (melting points >90°C) compared to methoxy analogs .

Q & A

Q. How can thermodynamic parameters (e.g., ΔG, ΔH) guide the design of energy-efficient syntheses?

  • Methodological Answer : Calculate Gibbs free energy changes (ΔG) for key steps (e.g., alkylation vs. oxidation) using DFT. Reactions with ΔG < –20 kcal/mol are typically spontaneous. Pair with DSC to experimentally validate exothermicity and optimize heating/cooling rates .

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